1-メチル-1H-インダゾール-5-ボロン酸

説明

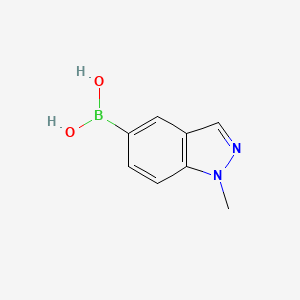

1-Methyl-1H-indazole-5-boronic acid is a derivative of indazole, which is a heterocyclic aromatic organic compound. This compound contains a boronic acid group, which is commonly used in organic synthesis and medicinal chemistry due to its ability to form reversible covalent bonds with diols and other Lewis bases. The presence of the methyl group at the 1-position of the indazole ring can influence the electronic and steric properties of the molecule, potentially affecting its reactivity and interaction with biological targets.

Synthesis Analysis

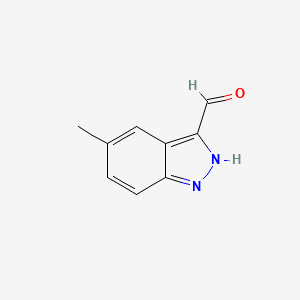

The synthesis of indazole derivatives can be achieved through various methods. For instance, the synthesis of novel oxazole derivatives containing the 1-methyl-1H-indazol-3-yl moiety has been reported, starting from 1-methyl-1H-Indazole 3-carboxylic acid. This process involves the conversion of the carboxylic acid into amides and subsequent heterocyclization to form the oxazole ring . Although this paper does not directly describe the synthesis of 1-methyl-1H-indazole-5-boronic acid, it provides insight into the synthetic routes available for related indazole compounds.

Molecular Structure Analysis

The molecular structure and conformations of indazole derivatives can be studied using various spectroscopic methods and quantum chemical calculations. For example, the crystal structure, vibrational spectra, and theoretical calculations of 4-Methyl-1H-Indazole-5-Boronic Acid (4M1HI5BA) have been investigated, revealing different conformations in the gas phase and the most stable conformer being the envelope conformer . Although this study focuses on a different methyl position, it highlights the importance of molecular structure analysis in understanding the properties of indazole derivatives.

Chemical Reactions Analysis

Indazole derivatives can exhibit different resonance states under varying temperatures, which can complicate their characterization. For 4M1HI5BA, three different resonance states have been observed, and these states change with temperature. NMR spectroscopy has been used to study these resonance forms and molecular structures, providing valuable information on the dynamic behavior of such molecules . This analysis is relevant to understanding the reactivity and potential chemical transformations of 1-methyl-1H-indazole-5-boronic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives can be influenced by their molecular structure and substituents. The vibrational assignments of 4M1HI5BA were carried out using total energy distribution values, and the HOMO and LUMO energies were calculated, which are important for understanding the electronic properties of the molecule . Additionally, the chemical shift values of hydrogen and carbon atoms in 4M1HI5BA were calculated using the GIAO method and showed good agreement with experimental data, indicating the reliability of theoretical methods in predicting NMR spectra . These studies provide a foundation for analyzing the properties of 1-methyl-1H-indazole-5-boronic acid, although direct data on this specific compound is not provided.

科学的研究の応用

がん研究への応用

Tpl2 キナーゼ阻害剤: これは、Tpl2 キナーゼ阻害剤として作用するチエノ[3,2-d]ピリミジン類の調製に使用されます。 Tpl2 キナーゼは、炎症性および免疫応答に関与しており、発がん過程に関与していることが示唆されています .

mTOR 阻害剤: この化合物は、mTOR 阻害剤として作用するピリジニルベンゾナフチリジノン類の合成にも関与しています。 mTOR 経路は、細胞の成長と代謝に不可欠であり、その調節不全はしばしばがんに関連しています .

ビスホスホネート阻害剤: 別の用途は、ヒトファルネシルピロリン酸シンターゼの新規ビスホスホネート阻害剤の開発です。 この酵素は、メバロン酸経路に関与しており、これはがん細胞の増殖に重要です .

α7 ニューロナルニコチン性受容体アフェクター: さらに、1-メチル-1H-インダゾール-5-ボロン酸は、α7 ニューロナルニコチン性受容体アフェクターとしてジアザビシクロヘプタン類を調製するために使用されます。 これらの受容体は、さまざまな神経学的プロセスに関与しており、がん治療における潜在的な役割について研究されています .

作用機序

Target of Action

1-Methyl-1H-indazole-5-boronic acid, also known as (1-methyl-1H-indazol-5-yl)boronic acid, is a type of organoboron compound Boronic acids, including this compound, are commonly used in suzuki-miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction .

Mode of Action

In the context of Suzuki-Miyaura coupling reactions, 1-Methyl-1H-indazole-5-boronic acid acts as a reagent . The boronic acid group in the compound interacts with a palladium catalyst and another organic compound to form a new carbon-carbon bond . This process involves the transmetalation of the boronic acid group to the palladium catalyst .

Biochemical Pathways

The compound’s role in suzuki-miyaura coupling reactions suggests it may be involved in the synthesis of various organic compounds .

Pharmacokinetics

As a boronic acid, it is expected to have certain chemical properties, such as the ability to form reversible covalent bonds with diols, which may influence its bioavailability .

Result of Action

As a reagent in suzuki-miyaura coupling reactions, it contributes to the formation of new carbon-carbon bonds, facilitating the synthesis of various organic compounds .

Action Environment

The action of 1-Methyl-1H-indazole-5-boronic acid, like other boronic acids, can be influenced by environmental factors such as pH and temperature . For instance, boronic acids can undergo hydrolysis in acidic or alkaline conditions . Additionally, the compound is stable in air but may decompose at high temperatures .

Safety and Hazards

“1-Methyl-1H-indazole-5-boronic acid” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended when handling this compound .

特性

IUPAC Name |

(1-methylindazol-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BN2O2/c1-11-8-3-2-7(9(12)13)4-6(8)5-10-11/h2-5,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPZFXDGMBDJLHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)N(N=C2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626443 | |

| Record name | (1-Methyl-1H-indazol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

590418-08-9 | |

| Record name | (1-Methyl-1H-indazol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-1H-indazole-5-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

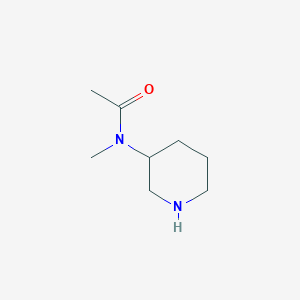

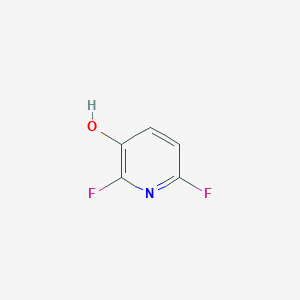

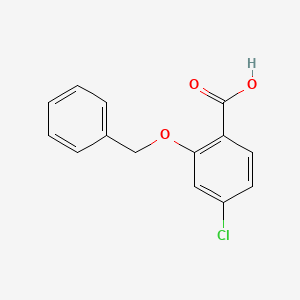

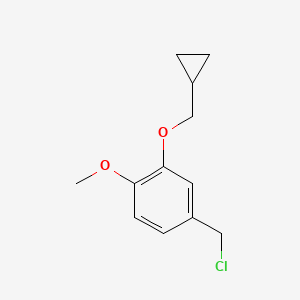

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。